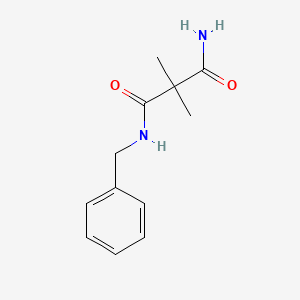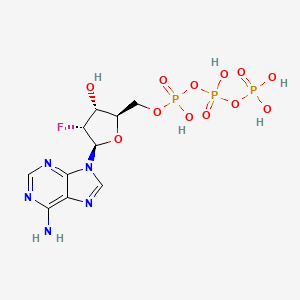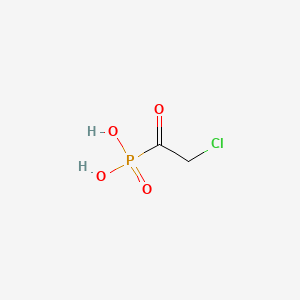
(Chloroacetyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloroacetyl)phosphonic acid is a natural product found in Fusarium avenaceum, Talaromyces flavus, and Fusarium tricinctum with data available.
Aplicaciones Científicas De Investigación
1. Synthesis and Bioactive Properties
(Chloroacetyl)phosphonic acid, as part of the phosphonic acid group, is used in a variety of applications due to its structural analogy with the phosphate moiety. This includes its use in drug and pro-drug development, medical imaging, and as a phosphoantigen. Phosphonic acids have been pivotal in the design of supramolecular or hybrid materials and in the functionalization of surfaces for analytical purposes (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
2. Surface and Interface Control in Material Science
In the field of materials science, phosphonic acids, including derivatives of this compound, are increasingly utilized to control surface and interface properties in hybrid materials and optoelectronic devices. They are also instrumental in the synthesis of nanomaterials, offering innovative applications in organic electronic devices, photovoltaic cells, and nanostructured composite materials (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).
3. Applications in Fungal Biochemistry
The compound also features in the biosynthesis of the fungal metabolite Fosfonochlorin, where it undergoes specific enzymatic reactions. This highlights its role in the broader context of phosphonate biochemistry and potential applications in fungal biology and related fields (Gama et al., 2021).
4. Use in Agriculture and Ecosystem Protection
In agriculture and forestry, phosphonic acid-based fungicides, including those derived from this compound, have been extensively used as protectants against various diseases. Their role is particularly significant in managing soilborne pathogens and in protecting forests and sensitive natural ecosystems from these pathogens (Dann & McLeod, 2020).
Propiedades
| 89699-33-2 | |
Fórmula molecular |
C2H4ClO4P |
Peso molecular |
158.48 g/mol |
Nombre IUPAC |
(2-chloroacetyl)phosphonic acid |
InChI |
InChI=1S/C2H4ClO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7) |
Clave InChI |
WNRQTPHCNDLIOO-UHFFFAOYSA-N |
SMILES |
C(C(=O)P(=O)(O)O)Cl |
SMILES canónico |
C(C(=O)P(=O)(O)O)Cl |
| 131711-04-1 | |
Sinónimos |
chloroacetylphosphonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


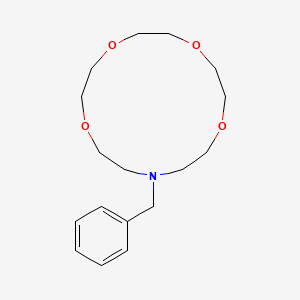
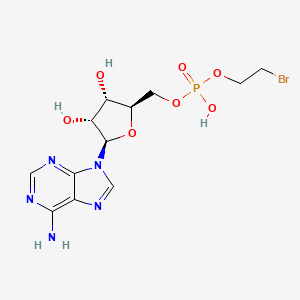

![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)

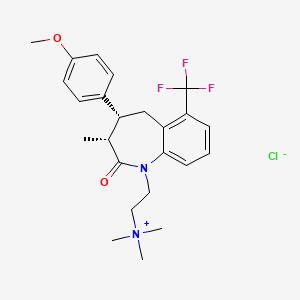
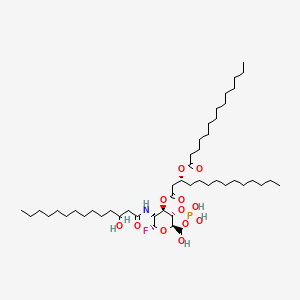
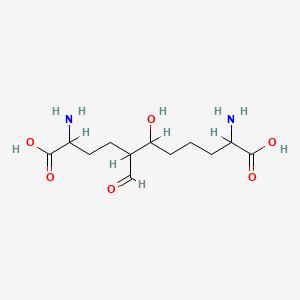



![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207666.png)
